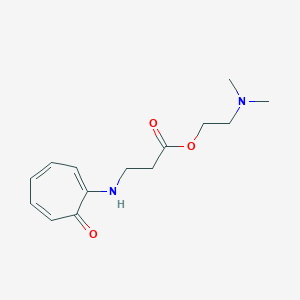

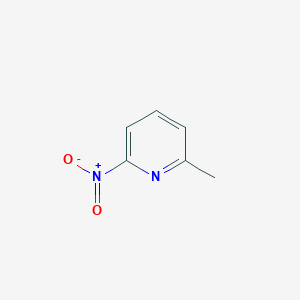

1-Benzyl-4-(4-Nitrophenyl)piperazin

Übersicht

Beschreibung

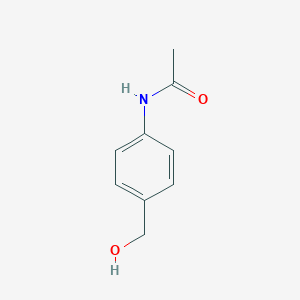

1-Benzyl-4-(4-nitrophenyl)piperazine is a chemical compound that belongs to the piperazine class, which is known for its diverse pharmacological properties. Piperazines are often used as building blocks in the synthesis of various pharmaceutical agents. The nitrophenyl group attached to the piperazine ring can contribute to the compound's biological activity, potentially making it useful in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of piperazine derivatives often involves the introduction of various functional groups to the piperazine core to enhance biological activity. For instance, the synthesis of analogs with a terminal benzotriazole fragment has been reported to contribute to the affinity for 5-HT1A and 5-HT2 receptors . Similarly, modifications to the benzyl group on the piperazine ring, such as the introduction of carbamate and urea functional groups, have been employed to improve bioavailability and retain strong anti-tuberculosis activity . These strategies highlight the importance of structural modifications in the synthesis of piperazine derivatives for pharmaceutical applications.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can significantly influence their biological activity. For example, the crystal and molecular structure of a related compound, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, was determined by X-ray analysis, revealing a nearly planar benzimidazole ring and a chair conformation of the piperazine ring . Such structural insights are crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions that are essential for their biological function. For instance, the antibacterial activity of 1-benzhydryl-4-(5-nitro-2-furfurylideneamino) piperazine was attributed to its ability to inhibit protein and DNA syntheses in bacteria . Understanding these reactions is key to designing compounds with specific antimicrobial properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an intermediate for biologically active benzimidazole compounds, showcases the use of simple, low-cost reagents and highlights the importance of these properties in the synthesis process . Additionally, the crystal structure of a novel 1-benzhydryl piperazine derivative revealed a chair conformation of the piperazine ring and distorted tetrahedral geometry around the sulfur atom, which could affect its reactivity and interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

1. Zwischenprodukt bei der Synthese von Krebsmedikamenten Die Verbindung wurde als Zwischenprodukt bei der Synthese von Krebsmedikamenten eingesetzt . Dies liegt an seiner Fähigkeit, komplexe Strukturen zu bilden, die mit Krebszellen interagieren und deren Wachstum hemmen können.

Transkriptase-Inhibitoren

„1-Benzyl-4-(4-Nitrophenyl)piperazin“ wird auch bei der Herstellung von Transkriptase-Inhibitoren verwendet . Dies sind Medikamente, die die Replikation bestimmter Viren, einschließlich HIV, verhindern, indem sie die Wirkung des Enzyms Reverse Transkriptase blockieren.

Antifungalmittel

Die Verbindung wurde bei der Entwicklung von Antimykotika eingesetzt . Dies sind Substanzen, die das Wachstum von Pilzen hemmen, die Krankheiten beim Menschen verursachen können.

Kaliumbereichöffner

Die Verbindung ist ein wichtiges Reagenz für Kaliumbereichöffner . Dies sind Medikamente, die den Fluss von Kaliumionen durch die Kaliumkanäle in den Zellmembranen erhöhen können, was bei der Behandlung von Erkrankungen wie Bluthochdruck und Asthma helfen kann.

Einschlusswechselwirkungen

Die Verbindung wurde in der Forschung im Zusammenhang mit Einschlusswechselwirkungen mit 4-Sulfonatocalix . Dies sind komplexe Strukturen, die Gastmoleküle einschließen können, und sie haben potenzielle Anwendungen in Bereichen wie der Medikamentenverabreichung und der Umweltwissenschaften.

Biomolekulare Strom-Spannungs-Gleichrichtung

Die Verbindung zeigt erhebliche biomolekulare Strom-Spannungs-Gleichrichtungseigenschaften . Diese Eigenschaft kann bei der Entwicklung molekularelektronischer Bauelemente eingesetzt werden.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-benzyl-4-(4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-20(22)17-8-6-16(7-9-17)19-12-10-18(11-13-19)14-15-4-2-1-3-5-15/h1-9H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKULTGZUGOISIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372648 | |

| Record name | 1-benzyl-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16155-08-1 | |

| Record name | 1-benzyl-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)